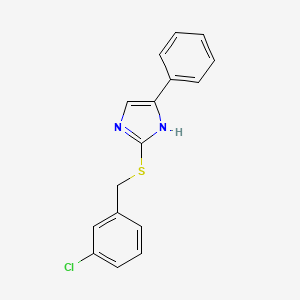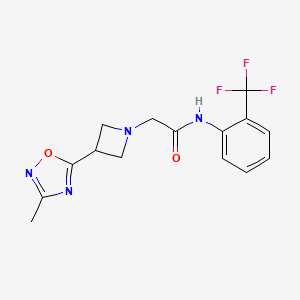
N1-(4-fluorobenzyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N1-(4-fluorobenzyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide” is a complex organic compound. It contains several functional groups including a fluorobenzyl group, a thiophene ring, a cyclopropyl group, and an oxalamide group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups and the bonds between them. The presence of a fluorobenzyl group and a thiophene ring suggests that the compound could have aromatic properties. The cyclopropyl group could introduce strain into the molecule, potentially affecting its reactivity .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the fluorobenzyl group could undergo nucleophilic aromatic substitution reactions, while the oxalamide group could participate in condensation reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a fluorine atom could increase its electronegativity, while the cyclopropyl group could affect its shape and polarity .
Aplicaciones Científicas De Investigación
Role of Oxalamide-Based Compounds in Neuroscience
- Orexin Receptor Antagonists: Compounds like SB-649868, with structural components similar to oxalamide derivatives, have been investigated for their role in modulating feeding, arousal, stress, and drug abuse through orexin receptor antagonism. This suggests potential applications of oxalamide-based compounds in treating binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).
Applications in Medicinal Chemistry
- Cyclooxygenase-2 Inhibitors: The synthesis and evaluation of compounds like 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides have shown selective inhibition of cyclooxygenase-2 (COX-2), indicating the utility of related structures in developing therapies for conditions such as rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).
Chemical Stability and Reactivity
- Stability and Reactivity of Oxalamide-Based Carbenes: The study of oxalamide-based carbene compounds, like the reactivity and synthesis of cyclopropanation products and selenides, showcases the chemical reactivity and potential for creating novel structures with specific functionalities, which could be applicable in the development of new materials or catalysts (Braun et al., 2012).
Potential in Drug Discovery
- Na+/Ca2+ Exchange Inhibitors: The development of compounds like YM-244769 as selective Na+/Ca2+ exchange inhibitors highlights the potential therapeutic applications of similar structures in neuroprotection and treatment of conditions involving neuronal cell damage (Iwamoto & Kita, 2006).
Synthesis and Biological Activity
- Synthesis and Larvicidal Activity: The creation of pyrimidine-linked morpholinophenyl derivatives demonstrates the diverse chemical synthesis capabilities and potential biological activities, including significant larvicidal activity, of compounds with complex structures (Gorle et al., 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-[(1-thiophen-2-ylcyclopropyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2S/c18-13-5-3-12(4-6-13)10-19-15(21)16(22)20-11-17(7-8-17)14-2-1-9-23-14/h1-6,9H,7-8,10-11H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOLPHYVNZRWIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-fluorobenzyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-Chlorophenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2448326.png)
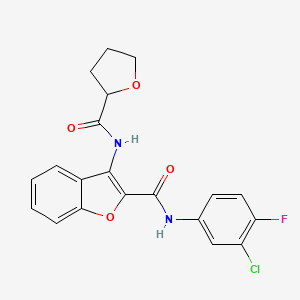
![(Z)-4-(N,N-dimethylsulfamoyl)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2448330.png)
![1-(4-chlorophenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2448331.png)
![N-(4-(1H-pyrazol-3-yl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2448333.png)
![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrrolidine-1-sulfonamide](/img/structure/B2448334.png)


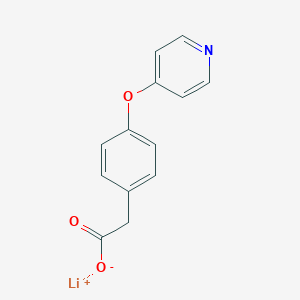
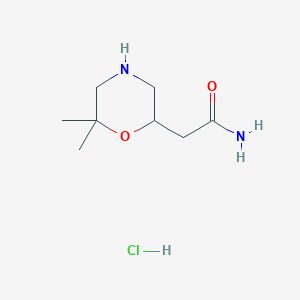
![4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B2448344.png)
